Nitrophenyl ethers
Nitrophenyl ethers are a class of organic compounds characterized by the presence of one or more nitro groups (-NO2) attached to phenolic hydroxyl groups (C6H5-OH). These compounds play crucial roles in various applications due to their unique reactivity and stability. Structurally, they can be mono-, di-, or poly-nitrophenyl ethers depending on the number of nitro substitutions.
These ethers are widely used in organic synthesis as intermediates for the preparation of dyes, pharmaceuticals, and explosives. Their ability to participate in various chemical reactions such as esterification, nucleophilic substitution, and oxidation makes them versatile reagents in synthetic chemistry. Additionally, their high stability towards heat and light renders them suitable for use in applications requiring thermal or photostability.
In the context of environmental science, nitrophenyl ethers are often studied due to their potential as pollutants and their degradation pathways. Due to their reactive nature, they can undergo hydrolysis and reduction under certain conditions, making them important targets in wastewater treatment processes.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | 1220032-29-0 | C13H19ClN2O3 |
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3-(5-Methoxy-2-nitrophenoxy)azetidine | 1516399-39-5 | C10H12N2O4 |
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3-(4-hydroxy-3-methoxy-5-nitrophenyl)propanoic acid | 1555085-15-8 | C10H11NO6 |
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3-(3-Methyl-4-nitrophenoxy)pyrrolidine | 946760-47-0 | C11H14N2O3 |
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(3-nitrophenoxy)acetonitrile | 19157-84-7 | C8H6N2O3 |
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N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4,5-dimethoxy-2-nitrobenzamide | 897612-61-2 | C21H18FN5O5S |
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3-(3-Nitrophenoxy)propan-1-amine | 116753-51-6 | C9H12N2O3 |
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N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide | 1258700-06-9 | C16H19N3O4 |
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(5-methoxy-2-nitrophenyl)methanamine | 67567-42-4 | C8H10N2O3 |
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Benzene, 1,2-dichloro-4-nitro-5-(trifluoromethoxy)- | 202335-70-4 | C7H2NO3F3Cl2 |
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